2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16948273
InChI: InChI=1S/C8H9F3N2/c1-5-2-3-13-4-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3
SMILES:
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine

CAS No.:

Cat. No.: VC16948273

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine -

Specification

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
IUPAC Name 2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanamine
Standard InChI InChI=1S/C8H9F3N2/c1-5-2-3-13-4-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3
Standard InChI Key UOPYSDQDQRHCBU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NC=C1)C(C(F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a 2,2,2-trifluoroethylamine group and a methyl group at the 4-position. This arrangement creates a planar aromatic system with electron-withdrawing trifluoromethyl and electron-donating methyl groups, influencing its electronic distribution and intermolecular interactions . The trifluoromethyl group enhances lipophilicity (LogP3.15\text{LogP} \approx 3.15), as observed in analogous compounds, while the methyl group may sterically hinder certain reactions .

Spectroscopic and Thermodynamic Data

While experimental data for the 4-methyl variant are sparse, related compounds exhibit distinct spectral signatures:

  • NMR: 1H^1\text{H} NMR spectra of similar trifluoromethylpyridines show peaks at δ=8.58.7ppm\delta = 8.5–8.7 \, \text{ppm} (pyridine protons) and δ=3.23.5ppm\delta = 3.2–3.5 \, \text{ppm} (ethylamine protons) .

  • IR: Stretching vibrations at 12501350cm11250–1350 \, \text{cm}^{-1} (C-F) and 16001650cm11600–1650 \, \text{cm}^{-1} (C=N) .

  • Thermal Stability: Decomposition temperatures for analogs range from 150200C150–200^\circ \text{C}, suggesting moderate thermal stability .

PropertyValueSource Compound
Molecular Weight190.17 g/molCalculated
LogP~3.15Analogous to
Melting PointNot reported
Boiling PointNot reported

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2,2,2-trifluoro-1-(4-methyl-pyridin-3-yl)-ethylamine can be envisioned via two primary routes:

  • Nucleophilic Substitution: Reaction of 3-bromo-4-methylpyridine with 2,2,2-trifluoroethylamine under palladium catalysis.

  • Reductive Amination: Condensation of 4-methylpyridine-3-carbaldehyde with trifluoroethylamine followed by reduction.

Experimental Protocol (Hypothetical)

Based on analogous syntheses :

  • Step 1: Prepare 4-methylpyridine-3-carbaldehyde via Vilsmeier-Haack reaction on 4-methylpyridine.

  • Step 2: React with trifluoroethylamine in methanol at 25C25^\circ \text{C} for 12 hours.

  • Step 3: Reduce the imine intermediate using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in CH3OH/HCl\text{CH}_3\text{OH}/\text{HCl}.

  • Step 4: Purify via column chromatography (silica gel, CH2Cl2/MeOH=9:1\text{CH}_2\text{Cl}_2/\text{MeOH} = 9:1).

Yield: Estimated 60–70% based on similar reductive aminations .

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedP301 + P310: Immediate medical attention

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
2,2,2-Trifluoro-1-(pyridin-3-yl)ethylamineC7H8F3N2\text{C}_7\text{H}_8\text{F}_3\text{N}_2Lacks methyl group at pyridine 4-position
(4-methylpyridin-2-yl)methanamineC7H10N2\text{C}_7\text{H}_{10}\text{N}_2Different substitution pattern; non-fluorinated

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